molecular formula C13H10BrN3O5 B4277329 5-bromo-N'-(2-methyl-3-nitrobenzoyl)-2-furohydrazide

5-bromo-N'-(2-methyl-3-nitrobenzoyl)-2-furohydrazide

Cat. No. B4277329
M. Wt: 368.14 g/mol
InChI Key: CTHWHFFJQBORML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N'-(2-methyl-3-nitrobenzoyl)-2-furohydrazide, also known as BNMF, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BNMF is a furohydrazide derivative that has been synthesized using various methods.

Scientific Research Applications

5-bromo-N'-(2-methyl-3-nitrobenzoyl)-2-furohydrazide has shown potential in various scientific research applications, including its use as a fluorescent probe for the detection of copper ions in biological samples. 5-bromo-N'-(2-methyl-3-nitrobenzoyl)-2-furohydrazide has also been studied for its anti-tumor activity, with promising results in inhibiting the growth of cancer cells. Additionally, 5-bromo-N'-(2-methyl-3-nitrobenzoyl)-2-furohydrazide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 5-bromo-N'-(2-methyl-3-nitrobenzoyl)-2-furohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 5-bromo-N'-(2-methyl-3-nitrobenzoyl)-2-furohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. 5-bromo-N'-(2-methyl-3-nitrobenzoyl)-2-furohydrazide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-bromo-N'-(2-methyl-3-nitrobenzoyl)-2-furohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 and NF-κB activity, as mentioned above. Additionally, 5-bromo-N'-(2-methyl-3-nitrobenzoyl)-2-furohydrazide has been shown to have antioxidant activity, reducing the levels of reactive oxygen species (ROS) in cells. 5-bromo-N'-(2-methyl-3-nitrobenzoyl)-2-furohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N'-(2-methyl-3-nitrobenzoyl)-2-furohydrazide in lab experiments is its high purity and stability, allowing for accurate and reproducible results. However, one limitation is that 5-bromo-N'-(2-methyl-3-nitrobenzoyl)-2-furohydrazide is not water-soluble, making it difficult to use in aqueous solutions. Additionally, further studies are needed to fully understand the potential side effects and toxicity of 5-bromo-N'-(2-methyl-3-nitrobenzoyl)-2-furohydrazide.

Future Directions

There are several future directions for the study of 5-bromo-N'-(2-methyl-3-nitrobenzoyl)-2-furohydrazide. One area of interest is the development of 5-bromo-N'-(2-methyl-3-nitrobenzoyl)-2-furohydrazide-based fluorescent probes for the detection of other metal ions in biological samples. Another area of interest is the optimization of the synthesis method to improve the yield and purity of 5-bromo-N'-(2-methyl-3-nitrobenzoyl)-2-furohydrazide. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 5-bromo-N'-(2-methyl-3-nitrobenzoyl)-2-furohydrazide.

properties

IUPAC Name

5-bromo-N'-(2-methyl-3-nitrobenzoyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O5/c1-7-8(3-2-4-9(7)17(20)21)12(18)15-16-13(19)10-5-6-11(14)22-10/h2-6H,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHWHFFJQBORML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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